Naphthyl vs. Phenyl Aryl Ketone: Calculated logP and Molecular Volume Differentiation
Replacement of the 2-naphthyl group in the target compound with a phenyl group (as in ethyl 3-(4-methyl-2-oxo-7-(2-oxo-2-phenylethoxy)-2H-chromen-3-yl)propanoate) results in a substantial decrease in calculated lipophilicity and molecular volume [1]. The naphthyl analog possesses an additional fused benzene ring, which provides increased hydrophobic surface area for protein binding pocket interactions. While direct experimental logP measurements were not found, the structural difference corresponds to an estimated AlogP increase of approximately 1.0-1.5 log units and a molecular volume increase of ~50 ų based on fragment-based calculations (naphthalene vs. benzene) [2]. This magnitude of difference is sufficient to alter membrane permeability, plasma protein binding, and target engagement in cellular assays.
| Evidence Dimension | Calculated logP (AlogP) and Molecular Volume |
|---|---|
| Target Compound Data | Estimated AlogP ~4.5-5.0; Molecular Volume ~380-400 ų |
| Comparator Or Baseline | Ethyl 3-(4-methyl-2-oxo-7-(2-oxo-2-phenylethoxy)-2H-chromen-3-yl)propanoate; Estimated AlogP ~3.0-3.5; Molecular Volume ~330-350 ų |
| Quantified Difference | ΔAlogP ≈ +1.0 to +1.5; ΔMolecular Volume ≈ +50 ų (estimated from fragment contributions) |
| Conditions | Calculated estimates based on fragment-based logP and volume contributions; no experimental logP data available for either compound. |
Why This Matters
Higher lipophilicity can enhance membrane penetration and binding to hydrophobic protein pockets, but may also reduce aqueous solubility; this trade-off must be considered when selecting a compound for specific assay conditions.
- [1] EP3256120B1 Patent: Psoralen derivatives as non-peptidic inhibitors of chymotrypsin-like activity of the immunoproteasome (discloses the phenyl analog as an intermediate). Google Patents. View Source
- [2] Ghose, A. K., & Crippen, G. M. 'Atomic physicochemical parameters for three-dimensional structure-directed quantitative structure-activity relationships I. Partition coefficients as a measure of hydrophobicity.' Journal of Computational Chemistry, 1986. View Source
